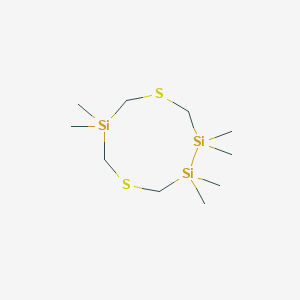
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane typically involves the reaction of hexamethyldisilathiane with appropriate silicon-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. Purification steps such as distillation or recrystallization may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated silanes.
Scientific Research Applications
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilathiane: A precursor in the synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane.
Tetramethylsilane: A simpler organosilicon compound used as a reference in NMR spectroscopy.
Trimethylsilyl chloride: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of silicon and sulfur atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other organosilicon compounds may not be suitable.
Properties
CAS No. |
918905-35-8 |
|---|---|
Molecular Formula |
C10H26S2Si3 |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
3,3,4,4,8,8-hexamethyl-1,6,3,4,8-dithiatrisilonane |
InChI |
InChI=1S/C10H26S2Si3/c1-13(2)7-11-9-14(3,4)15(5,6)10-12-8-13/h7-10H2,1-6H3 |
InChI Key |
KEDKKHVFBUSJDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSC[Si]([Si](CSC1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
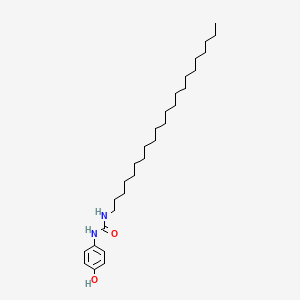
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
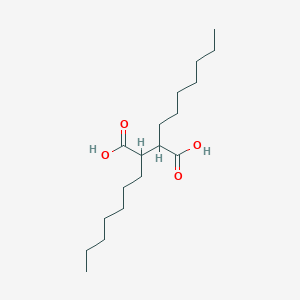

![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
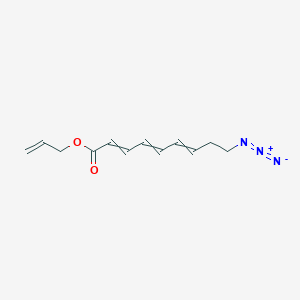

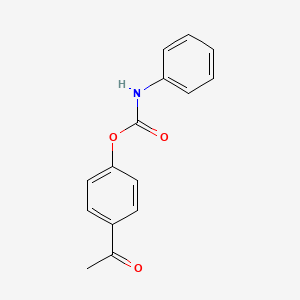
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
